

An In-depth Technical Guide to the Spiro-oxindole Alkaloid Paraherquamide A

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Compound of Interest

Compound Name: Paraherquamide A

Cat. No.: B15562169

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This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of **Paraherquamide A**, a potent spiro-oxindole alkaloid. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, parasitology, and pharmacology. This document details the compound's physicochemical properties, anthelmintic activity, and its role as a cholinergic antagonist. Furthermore, it outlines experimental protocols for its isolation, characterization, and total synthesis, providing a valuable resource for further research and development.

Core Chemical Structure and Physicochemical Properties

Paraherquamide A is a complex heptacyclic natural product belonging to the spiro-oxindole class of alkaloids.^[1] Its intricate architecture features a spiro-fused oxindole core, a bicyclo[2.2.2]diazaoctane ring system, and a substituted proline moiety. First isolated from *Penicillium paraherquei* in 1981, its unique structure has been the subject of extensive synthetic and biosynthetic studies.^{[1][2]}

The core of **Paraherquamide A** is the spiro-oxindole system, which imparts significant three-dimensional complexity and rigidity to the molecule. This structural feature is crucial for its biological activity. The molecule is comprised of two isoprene units, tryptophan, and a substituted proline derivative.^[1]

Table 1: Physicochemical Properties of **Paraherquamide A**

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₅ N ₃ O ₅	PubChem
Molecular Weight	493.6 g/mol	PubChem
IUPAC Name	(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[3][4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.0 ¹ , ⁹ .0 ³ , ⁷]tetradeceane]-9,14'-dione	PubChem
CAS Number	77392-58-6	PubChem
Appearance	White Powder	BOC Sciences
Solubility	Soluble in ethanol, methanol, DMF, DMSO	BOC Sciences
Storage	-20°C	BOC Sciences
Boiling Point (Predicted)	682.8±55.0 °C at 760 mmHg	BOC Sciences
Density (Predicted)	1.4±0.1 g/cm ³	BOC Sciences

Biological Activity and Mechanism of Action

Paraherquamide A exhibits potent and broad-spectrum anthelmintic activity, including against nematode strains resistant to other classes of anthelmintics.[5] Its primary mechanism of action is the induction of flaccid paralysis in parasitic nematodes.[5]

Anthelmintic Activity

Paraherquamide A is effective against a range of gastrointestinal nematodes. Its potent activity against parasites such as *Haemonchus contortus*, *Ostertagia circumcincta*, *Trichostrongylus colubris*, and *Cooperia curticei* has been demonstrated.[6]

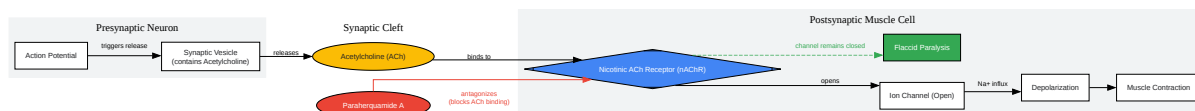
Table 2: Quantitative Biological Activity Data for **Paraherquamide A**

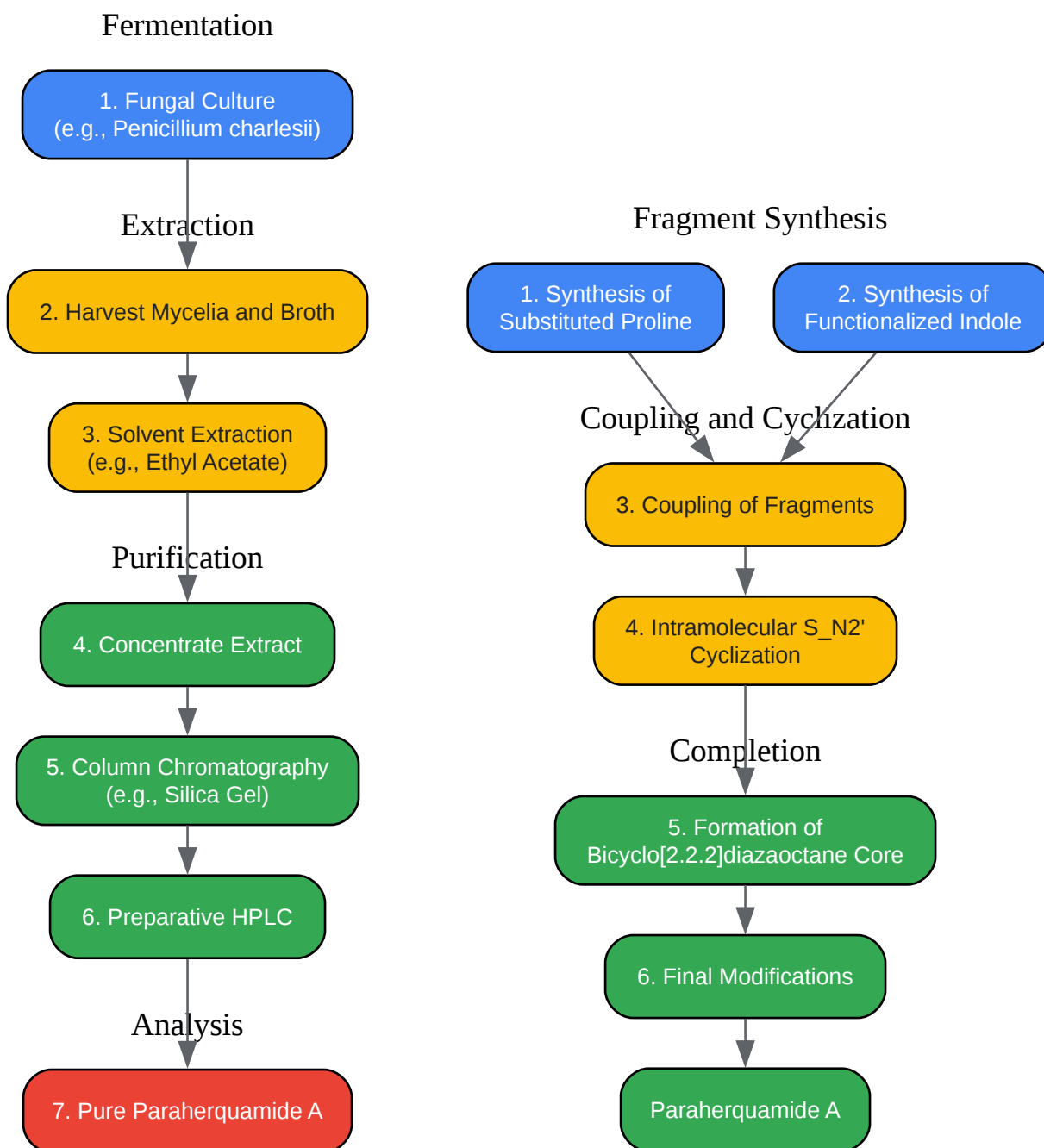
Parameter	Organism/Target	Value	Source
LD ₅₀	Caenorhabditis elegans	2.5 µg/mL	[6]
LD ₅₀	Mice (intraperitoneal)	14.9 mg/kg	[6]
IC ₅₀ (alpha3 ganglionic nAChR)	Human (expressed in mammalian cells)	~9 µM (for 2-deoxoparaherquamide)	[5]
IC ₅₀ (muscle-type nAChR)	Human (expressed in mammalian cells)	~3 µM (for 2-deoxoparaherquamide)	[5]
pKB (vs. Nicotine)	Ascaris suum muscle	5.86 ± 0.14	[7]
pKB (vs. Levamisole)	Ascaris suum muscle	6.61 ± 0.19	[7]
pKB (vs. Pyrantel)	Ascaris suum muscle	6.50 ± 0.11	[7]
pKB (vs. Bephenium)	Ascaris suum muscle	6.75 ± 0.15	[7]

Mechanism of Action: Cholinergic Antagonism

Paraherquamide A functions as a selective antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[5][7] These receptors are ligand-gated ion channels crucial for neuromuscular transmission. In nematodes, acetylcholine is a major excitatory neurotransmitter that, upon binding to nAChRs on muscle cells, causes depolarization and subsequent muscle contraction.

Paraherquamide A competitively blocks the binding of acetylcholine to these receptors, thereby preventing ion channel opening and muscle depolarization. This blockade of cholinergic neuromuscular transmission leads to the observed flaccid paralysis of the worm.[5] Studies have shown that **Paraherquamide A** can distinguish between different subtypes of nAChRs, showing a preference for levamisole-sensitive subtypes over nicotine-sensitive subtypes in *Ascaris suum*. [7]





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